molecular formula C18H15N2Na2O8S2+ B14126765 Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B14126765
M. Wt: 497.4 g/mol
InChI Key: CEZCCHQBSQPRMU-UHFFFAOYSA-M
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Description

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate is a synthetic azo dye commonly known as Allura Red AC. It is widely used in the food industry to impart a red color to various products. This compound is known for its high solubility in water and its stability under various conditions .

Preparation Methods

The synthesis of Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate involves a diazotization reaction followed by coupling with a naphthalene derivative. The process typically starts with the diazotization of 2-methoxy-5-methyl-4-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final product .

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their activity and function. For example, it has been shown to regulate potassium channel activity and inhibit adenylyl cyclase through its interaction with dopamine receptors .

Comparison with Similar Compounds

Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate is unique among azo dyes due to its specific structural features and applications. Similar compounds include:

These compounds share some common features but differ in their specific uses, stability, and regulatory status.

Properties

Molecular Formula

C18H15N2Na2O8S2+

Molecular Weight

497.4 g/mol

IUPAC Name

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-1

InChI Key

CEZCCHQBSQPRMU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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